molecular formula C16H19ClN2O5S B14912608 4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate

4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate

Cat. No.: B14912608
M. Wt: 386.9 g/mol
InChI Key: ZHQAVMHEZSHASZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate is a complex organic compound with a molecular formula of C16H19ClN2O5S . This compound is characterized by its unique spirocyclic structure, which includes a chlorophenyl group and a diazaspirodecane moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H19ClN2O5S

Molecular Weight

386.9 g/mol

IUPAC Name

(4-chlorophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate

InChI

InChI=1S/C16H19ClN2O5S/c17-12-4-6-13(7-5-12)24-25(22,23)11-10-19-14(20)16(18-15(19)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,21)

InChI Key

ZHQAVMHEZSHASZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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